4-(hydroxymethyl)-2-methylidene-3,7-dioxabicyclo[4.1.0]heptan-5-ol
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Overview
Description
4-(hydroxymethyl)-2-methylidene-3,7-dioxabicyclo[410]heptan-5-ol is a bicyclic compound with a unique structure that includes a dioxabicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxymethyl)-2-methylidene-3,7-dioxabicyclo[4.1.0]heptan-5-ol can be achieved through several methods. One common approach involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. This method typically uses platinum (II) or gold (I) as catalysts . The reaction conditions are mild and operationally simple, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloisomerization reactions using optimized catalysts and conditions to ensure high yield and purity. The scalability of the transition metal-catalyzed cycloisomerization makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(hydroxymethyl)-2-methylidene-3,7-dioxabicyclo[4.1.0]heptan-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
4-(hydroxymethyl)-2-methylidene-3,7-dioxabicyclo[4.1.0]heptan-5-ol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(hydroxymethyl)-2-methylidene-3,7-dioxabicyclo[4.1.0]heptan-5-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with a similar structure but different functional groups.
Bicyclo[4.1.0]heptane: Shares the bicyclic framework but lacks the dioxabicycloheptane ring system.
Uniqueness
4-(hydroxymethyl)-2-methylidene-3,7-dioxabicyclo[4.1.0]heptan-5-ol is unique due to its specific functional groups and the presence of the dioxabicycloheptane ring system. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
69165-03-3 |
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Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
4-(hydroxymethyl)-2-methylidene-3,7-dioxabicyclo[4.1.0]heptan-5-ol |
InChI |
InChI=1S/C7H10O4/c1-3-6-7(11-6)5(9)4(2-8)10-3/h4-9H,1-2H2 |
InChI Key |
NNDHJQACDUOKPS-UHFFFAOYSA-N |
SMILES |
C=C1C2C(O2)C(C(O1)CO)O |
Canonical SMILES |
C=C1C2C(O2)C(C(O1)CO)O |
Synonyms |
2,6-3,4-dianhydro-1-deoxy-D-talo-hept-1-enitol 2,6-3,4-dianhydro-1-deoxyhept-1-enitol DADHE |
Origin of Product |
United States |
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